molecular formula C10H9N B8584848 3-Isopropenylbenzonitrile

3-Isopropenylbenzonitrile

Cat. No.: B8584848
M. Wt: 143.18 g/mol
InChI Key: JJSRJDTZPZCVFQ-UHFFFAOYSA-N
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Description

3-Isopropenylbenzonitrile is a useful research compound. Its molecular formula is C10H9N and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-prop-1-en-2-ylbenzonitrile

InChI

InChI=1S/C10H9N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6H,1H2,2H3

InChI Key

JJSRJDTZPZCVFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-cyanophenylboronic acid (10.0 g, 68.05 mmol) dissolved in DME (340 mL) is added 2-bromopropene (6.86 g, 56.7 mmol), and sodium carbonate (62.3 mL of a 2 M solution in water, 124.7 mmol). The reaction mixture is degassed for 20 min with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (2.54 g, 2.2 mmol) is added, the reaction mixture degassed for 10 min, and heated at reflux overnight. The reaction mixture is cooled to room temperature and then partitioned between hexanes and water. The aqueous layer is extracted with hexanes (3×75 mL). The combined organic layers are washed with brine, dried (magnesium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (9:1 hexanes/ethyl acetate) provides the title compound. 1H NMR (300 MHz, DMSO-d6) δ 7.96 (m, 1H), 7.85 (d, J=8 Hz, 1H), 7.75 (d, J=8 Hz, 1H), 7.56 (m, 1H) 5.58 (s, 1H), 5.23 (m, 1H), 2.13 (s, 3H).
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10 g
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340 mL
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6.86 g
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Synthesis routes and methods II

Procedure details

To the methyl triphenylphosphoniumbromide (4.3 grn, 12 mmol) in THF at 0° C., n-BuLi (1.6M, 7.5 ml, 12 mmol) was added and stirred for 30 min. Then 3-acetylbenzonitrile in THF was slowly added and the reaction mixture was stirred at 0° C. for further 3 h. Then reaction mixture was quenched with aqeous ammonium chloride and diluted with ethyl acetate. Organic layer was washed with water, brine and dried. Crude residue after column purification yielded 3-(prop-1-en-2-yl)benzonitrile in 86% yield.
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